

Application Note: Quantitative Determination of Quinoline Yellow (E104) using UV-Vis Spectrophotometry

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Compound of Interest		
Compound Name:	E104	
Cat. No.:	B12383595	Get Quote

Abstract

This application note details a reliable and straightforward method for the quantitative determination of Quinoline Yellow (**E104**), a common food and pharmaceutical colorant, using UV-Vis spectrophotometry. The protocol is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the analyte and its concentration. The optimal wavelength for measurement, preparation of standard solutions, and the procedure for creating a calibration curve to determine the concentration of **E104** in unknown samples are described in detail. This method is suitable for quality control in research, and industrial settings.

Introduction

Quinoline Yellow (**E104**) is a synthetic yellow dye widely used in food products, beverages, and pharmaceuticals.[1][2][3] Regulatory bodies mandate the monitoring of its concentration to ensure it remains within permissible limits. UV-Vis spectrophotometry offers a rapid, cost-effective, and accurate technique for this purpose. The method relies on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing substance. The characteristic absorption spectrum of Quinoline Yellow exhibits a maximum absorbance at a specific wavelength in the visible region, which is utilized for its quantification.

Principle



The quantitative analysis of Quinoline Yellow is based on the Beer-Lambert Law, which is expressed as:

 $A = \varepsilon bc$

Where:

- A is the absorbance (unitless)
- ε (epsilon) is the molar absorptivity coefficient (L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.[4][5]
- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance (mol L⁻¹)

By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[4][6]

Materials and Methods Instrumentation

- UV-Vis Spectrophotometer (e.g., Philips Model PU 8740 or equivalent)[1]
- Analytical Balance
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Pipettes (various sizes)
- Cuvettes (1 cm path length)

Reagents

- Quinoline Yellow (E104) powder, analytical grade
- Sodium acetate



- Glacial acetic acid
- Distilled or deionized water

Preparation of Solutions

Acetate Buffer (pH 4.5):

- Dissolve 5.4 g of sodium acetate in 50 mL of distilled water.
- Adjust the pH to 4.5 using glacial acetic acid.
- Dilute the solution to a final volume of 100 mL with distilled water.[1]

Stock Standard Solution of Quinoline Yellow (100 µg/mL):

- Accurately weigh 10 mg of Quinoline Yellow powder.
- Dissolve the powder in a 100 mL volumetric flask with the acetate buffer (pH 4.5).
- Ensure the powder is completely dissolved by sonicating or stirring.
- Fill the flask to the mark with the acetate buffer.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the acetate buffer as described in the table below.

Experimental Protocol

- Wavelength Scan:
 - Prepare a 10 μg/mL solution of Quinoline Yellow in the acetate buffer.
 - Scan the absorbance of the solution from 350 nm to 550 nm using the acetate buffer as a blank.[1]
 - Determine the wavelength of maximum absorbance (λmax). The λmax for Quinoline
 Yellow is typically observed between 410 nm and 425 nm.[2][3][7][8][9]



- Calibration Curve Construction:
 - Set the spectrophotometer to the determined λmax.
 - Use the acetate buffer to zero the instrument (blank).
 - Measure the absorbance of each working standard solution.
 - Plot a graph of absorbance versus concentration (μg/mL).
 - Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R^2). A good calibration curve should have an R^2 value close to 1.
- Measurement of Unknown Sample:
 - Prepare the unknown sample by dissolving it in the acetate buffer. If necessary, filter the solution to remove any particulate matter.[1]
 - Measure the absorbance of the unknown sample at the λ max.
 - Calculate the concentration of Quinoline Yellow in the unknown sample using the equation from the calibration curve.

Data Presentation

Table 1: Preparation of Working Standard Solutions

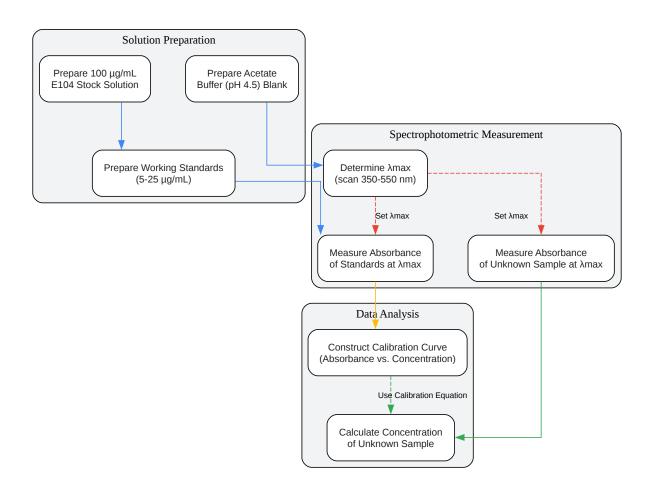


Standard	Stock Solution Volume (mL)	Final Volume (mL)	Concentration (µg/mL)	Absorbance (AU)
1	0.5	10	5	Record Absorbance
2	1.0	10	10	Record Absorbance
3	1.5	10	15	Record Absorbance
4	2.0	10	20	Record Absorbance
5	2.5	10	25	Record Absorbance

Note: The absorbance values are to be filled in after performing the experiment. Calibration graphs for Quinoline Yellow have been shown to be linear up to 15.0 μ g/mL and beyond.[2][10] [11]

Visualization





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Caption: Experimental workflow for **E104** quantification.

Discussion



This UV-Vis spectrophotometric method provides a simple and accurate means for determining the concentration of Quinoline Yellow. The use of a buffered solution helps to maintain a consistent chemical environment, ensuring reproducible results. It is crucial to use high-purity reagents and accurately calibrated volumetric glassware to ensure the precision of the standard solutions. The linearity of the calibration curve should be established for the concentration range of interest. For samples with concentrations outside the linear range, appropriate dilution is necessary.

Conclusion

The described UV-Vis spectrophotometric protocol is a validated and efficient method for the quantitative analysis of Quinoline Yellow (**E104**) in various samples. Its simplicity, speed, and cost-effectiveness make it an ideal choice for routine quality control and research applications.

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